molecular formula C15H12ClN5O3 B2494729 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034376-01-5

5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2494729
CAS No.: 2034376-01-5
M. Wt: 345.74
InChI Key: HUZXPZINFJPDKC-UHFFFAOYSA-N
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Description

5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a chloro and hydroxy group, and an ethyl linkage to a triazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common route starts with the chlorination of 6-hydroxy-nicotinamide, followed by the introduction of the ethyl linkage through a nucleophilic substitution reaction. The triazinone moiety is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-nicotinamide: Lacks the chloro and triazinone substituents.

    5-chloro-nicotinamide: Lacks the hydroxy and triazinone substituents.

    N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide: Lacks the chloro and hydroxy substituents.

Uniqueness

5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O3/c16-11-7-9(8-18-14(11)23)13(22)17-5-6-21-15(24)10-3-1-2-4-12(10)19-20-21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZXPZINFJPDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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